Product packaging for Pipotiazine palmitate(Cat. No.:CAS No. 37517-26-3)

Pipotiazine palmitate

Cat. No.: B026442
CAS No.: 37517-26-3
M. Wt: 714.1 g/mol
InChI Key: KTOYYUONFQWSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pipotiazine Palmitate is a long-acting injectable antipsychotic agent of the phenothiazine class, supplied as a high-purity reference standard for pharmaceutical research and development. Its primary research application has been in the study of chronic schizophrenia management, particularly in investigating the pharmacokinetics and efficacy of long-acting depot formulations. Research Applications and Value: As a typical (first-generation) antipsychotic, this compound serves as a crucial compound for studying the mechanisms and outcomes of sustained dopamine receptor antagonism. Its extended duration of action, owing to the palmitate ester formulation, allows for research into monthly dosing regimens, making it a valuable model for studying medication adherence strategies in psychiatric models. Although globally withdrawn from therapeutic markets in 2015, it remains relevant for comparative studies against newer atypical antipsychotics and for historical analysis of psychiatric pharmacotherapy. Mechanism of Action: The primary mechanism of action of this compound is the antagonism of postsynaptic dopamine D2 receptors in the mesolimbic pathway, which is associated with its antipsychotic properties. Furthermore, it exhibits antagonistic activity at other central receptors, including serotonin 5-HT2A receptors, histaminergic H1 receptors, and alpha-adrenergic receptors. This broad receptor profile contributes to both its therapeutic effects and its side-effect spectrum, such as extrapyramidal symptoms and sedation, providing a comprehensive profile for in vitro and pharmacological research. Pharmacokinetic Profile: Following intramuscular injection, the palmitate ester form creates a depot that ensures slow release. The compound reaches peak plasma concentrations in approximately 9-10 days and has an elimination half-life of around 14-21 days, achieving steady-state levels after about two months of regular monthly dosing. Disclaimer: This product is intended for research and analytical purposes only, strictly for use in laboratory settings. It is labeled "For Research Use Only" (RUO) and is NOT intended for diagnostic, therapeutic, or any human or veterinary use. Ensure all handling and experiments comply with relevant local and institutional safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H63N3O4S2 B026442 Pipotiazine palmitate CAS No. 37517-26-3

Properties

IUPAC Name

2-[1-[3-[2-(dimethylsulfamoyl)phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H63N3O4S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-22-40(44)47-32-27-34-25-30-42(31-26-34)28-19-29-43-36-20-17-18-21-38(36)48-39-24-23-35(33-37(39)43)49(45,46)41(2)3/h17-18,20-21,23-24,33-34H,4-16,19,22,25-32H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTOYYUONFQWSMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H63N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048970
Record name Pipothiazine palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

714.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37517-26-3
Record name Pipotiazine palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37517-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pipotiazine palmitate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037517263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipothiazine palmitate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-[3-[2-[(dimethylamino)sulphonyl]-10H-phenothiazin-10-yl]propyl]piperidin-4-yl]ethyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.652
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPOTIAZINE PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q3H01QRMI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Neurobiological and Pharmacological Mechanisms of Action

Receptor Binding and Antagonism Profile

Pipotiazine (B1677947) palmitate exerts its effects by acting as an antagonist at several postsynaptic receptors. drugbank.com Its clinical efficacy and side effect profile are a direct consequence of its affinity for and blockade of these specific receptors.

Dopamine (B1211576) D2 Receptor Antagonism and its Role in Psychosis

The primary mechanism of action of pipotiazine palmitate is the blockade of dopamine D2 receptors in the brain. patsnap.compatsnap.combiosynth.com The "dopamine hypothesis" of schizophrenia posits that hyperactivity in certain dopamine pathways, particularly the mesolimbic pathway, is associated with the positive symptoms of psychosis, such as hallucinations and delusions. patsnap.compatsnap.comnih.gov By antagonizing D2 receptors, this compound reduces this excessive dopaminergic activity, leading to an alleviation of these symptoms. patsnap.compatsnap.commentalhealth.com This antagonism of D2 receptors is a common feature of all antipsychotic medications. nih.govwikipedia.org Pipotiazine also demonstrates antagonism at D1, D3, and D4 dopamine receptor subtypes. drugbank.com

Modulation of Serotonin (B10506) 5-HT2A Receptors

In addition to its potent effects on dopamine receptors, this compound also acts as an antagonist at serotonin 5-HT2A receptors. patsnap.comdrugbank.com This action is thought to contribute to its therapeutic profile, potentially by helping to normalize dopamine activity in cortical regions. drugbank.com Blockade of 5-HT2A receptors may also play a role in addressing the negative symptoms of schizophrenia, such as social withdrawal and apathy. patsnap.com The interaction with serotonin receptors is a characteristic that pipotiazine shares with atypical antipsychotics. wikipedia.org

Interactions with Alpha-Adrenergic Receptors

This compound exhibits antagonistic activity at alpha-1 and alpha-2 adrenergic receptors. patsnap.comdrugbank.com The blockade of these receptors is not directly related to its antipsychotic efficacy but contributes to some of its side effects. drugbank.com Antagonism of alpha-1 adrenergic receptors, for example, can lead to a decrease in peripheral vascular resistance. patsnap.com

Affinity for Histamine (B1213489) H1 Receptors

The compound also demonstrates a blocking effect on histamine H1 receptors. patsnap.comdrugbank.com This action is primarily associated with sedative effects. patsnap.com

Muscarinic (Cholinergic) Receptor Antagonism

This compound acts as an antagonist at muscarinic (cholinergic) M1 and M2 receptors. drugbank.com This anticholinergic activity can counteract some of the motor side effects caused by dopamine receptor blockade but is also responsible for other adverse effects. drugbank.com

Neurotransmitter System Modulation

The antagonism of various receptors by this compound leads to a broad modulation of several neurotransmitter systems. The primary modulation occurs within the dopaminergic system, where the blockade of D2 receptors in the mesolimbic pathway is key to its antipsychotic effects. patsnap.com However, this D2 blockade is not confined to a single pathway.

Nigrostriatal Pathway: Blockade of D2 receptors in this pathway can lead to motor disturbances. patsnap.com

Tuberoinfundibular Pathway: D2 receptor antagonism in this pathway can result in increased prolactin levels. patsnap.com

Mesocortical Pathway: The effect of D2 antagonism in this pathway is more complex and can potentially worsen negative symptoms. cambridge.org

Receptor Binding Profile of this compound

Receptor Action Associated Effects
Dopamine D2 Antagonist Antipsychotic effects, potential for motor side effects, increased prolactin. patsnap.compatsnap.combiosynth.comcambridge.org
Dopamine D1, D3, D4 Antagonist Contributes to antipsychotic properties. drugbank.com
Serotonin 5-HT2A Antagonist May improve negative symptoms, helps normalize dopamine activity. patsnap.comdrugbank.com
Alpha-1 Adrenergic Antagonist Potential for decreased peripheral vascular resistance. patsnap.comdrugbank.com
Alpha-2 Adrenergic Antagonist Contributes to autonomic nervous system effects. drugbank.com
Histamine H1 Antagonist Sedative effects. patsnap.comdrugbank.com
Muscarinic M1, M2 Antagonist Anticholinergic effects, may attenuate some motor side effects. drugbank.com

Impact on Mesolimbic and Mesocortical Dopaminergic Pathways

This compound functions as a potent antagonist of dopamine D2 receptors within the central nervous system. patsnap.compatsnap.com The prevailing hypothesis for the positive symptoms of schizophrenia, such as hallucinations and delusions, involves hyperactivity of the mesolimbic dopaminergic pathway. patsnap.comwikipedia.org By blocking D2 receptors in this pathway, this compound effectively reduces this excessive dopaminergic transmission, leading to an alleviation of psychotic symptoms. patsnap.compatsnap.com

Influence on Other Neurotransmitter Systems (e.g., Serotonergic, Adrenergic)

Additionally, this compound acts as an antagonist at alpha-adrenergic receptors. patsnap.comdrugbank.com This antagonism can influence blood pressure regulation. patsnap.com The compound also displays affinity for histamine H1 receptors, which is associated with sedative effects. patsnap.comdrugbank.com Furthermore, it has an effect on muscarinic (cholinergic) receptors, which can lead to anticholinergic side effects. patsnap.comdrugbank.com

Depot Formulation Pharmacokinetics and Sustained Release Mechanisms

The long-acting nature of this compound is a key feature, achieved through its specific formulation and subsequent physiological processing. patsnap.com

Intramuscular Depot Formation and Gradual Release

This compound is administered as an oily solution via deep intramuscular injection. patsnap.compsu.edu Following injection, the drug forms a depot within the muscle tissue. patsnap.compsu.edu This depot acts as a reservoir from which the drug is slowly and gradually released into the systemic circulation. patsnap.compsu.edu This slow release is a primary factor in its prolonged duration of action. patsnap.com

Enzymatic Hydrolysis of the Ester Bond

This compound is an ester of pipotiazine and palmitic acid. psu.edu For the drug to become active, the ester bond must be cleaved. This process occurs through enzymatic hydrolysis, gradually breaking the bond and releasing the active pipotiazine moiety into the bloodstream. psu.edu This enzymatic process is a critical step in the sustained-release mechanism.

Extended Duration of Action and Half-Life Considerations

The combination of depot formation and slow enzymatic hydrolysis results in an extended duration of action, typically allowing for administration every four weeks. patsnap.com After intramuscular injection, maximum plasma concentrations of this compound are reached in approximately 7 to 14 days. wikipedia.org The elimination half-life is about 15 days, and steady-state plasma levels are typically achieved after two months of consistent dosing. wikipedia.orgcambridge.org This long half-life ensures a continuous therapeutic effect over a prolonged period. cambridge.org

Metabolic Pathways and Drug Interactions

The metabolism of this compound is primarily handled by the cytochrome P450 (CYP450) enzyme system in the liver. nih.govmdpi.com The specific isoenzyme involved in the metabolism of phenothiazines can vary, with studies on the related compound thioridazine (B1682328) indicating the involvement of CYP1A2, CYP3A4, and CYP2D6. nih.gov For pipotiazine, it is understood that drugs that inhibit or induce CYP2D6 can alter its plasma concentrations. patsnap.com

Drug Interactions:

CYP2D6 Inhibitors: Co-administration with potent CYP2D6 inhibitors, such as certain antidepressants, can increase the plasma levels of pipotiazine, potentially leading to an increased risk of adverse effects. patsnap.com

CYP2D6 Inducers: Conversely, drugs that induce CYP2D6 activity can decrease the plasma concentration of pipotiazine, which may reduce its therapeutic efficacy. patsnap.com

CNS Depressants: Concomitant use with other central nervous system depressants, including alcohol and sedatives, can lead to additive sedative effects. patsnap.commims.com

Antihypertensive Agents: Pipotiazine may enhance the effects of antihypertensive medications. cambridge.org

QT Prolonging Drugs: There is an increased risk of arrhythmias when used with other drugs that can prolong the QT interval. mims.com

Table of Pharmacokinetic Parameters:

Parameter Value
Time to Maximum Plasma Concentration 7-14 days wikipedia.org
Elimination Half-Life 15 days wikipedia.org
Time to Steady State 2 months wikipedia.orgcambridge.org

Table of Receptor Binding Profile:

Receptor Action
Dopamine D2 Antagonist patsnap.compatsnap.com
Serotonin 5-HT2A Antagonist patsnap.com
Alpha-1 Adrenergic Antagonist patsnap.comdrugbank.com
Histamine H1 Antagonist patsnap.comdrugbank.com

Table of Mentioned Compounds:

Compound Name
This compound
Pipotiazine
Palmitic acid
Dopamine
Serotonin
Thioridazine
Haloperidol
Fluphenazine (B1673473)
Risperidone
Paliperidone (B428)
Aripiprazole
Olanzapine
Quetiapine
Clozapine
Asenapine
Ziprasidone
Iloperidone
Lurasidone
Carbamazepine
Fluoxetine (B1211875)
Paroxetine
Adrenaline
Zuclopenthixol
Flupentixol
Perphenazine
Clopenthixol
Fluspirilene
Chlorpromazine
Levodopa
Clonidine
Guanethidine
Epinephrine
Amphetamines
Lithium
Tetrabenazine

Role of Cytochrome P450 Enzymes (e.g., CYP2D6) in Metabolism

This compound, a phenothiazine (B1677639) antipsychotic, undergoes metabolism in the liver, primarily facilitated by the cytochrome P450 (CYP) enzyme system. patsnap.comnih.gov Among these enzymes, CYP2D6 plays a crucial role in the biotransformation of pipotiazine. patsnap.comnih.gov Genetic variations in the CYP2D6 gene can lead to different metabolic capacities among individuals, potentially affecting the plasma concentrations and, consequently, the therapeutic and adverse effects of the drug. nih.gov

The metabolism of phenothiazines, including pipotiazine, involves several pathways such as sulfoxidation and N-demethylation. nih.gov Studies on the related phenothiazine thioridazine have shown that CYP2D6 is the primary enzyme responsible for sulfoxidation, while CYP1A2 and CYP3A4 are mainly involved in N-demethylation and 5-sulfoxidation. nih.gov Although specific data for this compound is limited, the metabolic pathways are expected to be similar to other phenothiazines.

Pharmacokinetic Interactions with Other Medications

The co-administration of this compound with other drugs can lead to significant pharmacokinetic interactions, primarily through the modulation of CYP450 enzyme activity. patsnap.comresearchgate.net These interactions can alter the plasma concentration of pipotiazine, potentially leading to either reduced efficacy or increased toxicity. patsnap.com

Interactions with CYP2D6 Inhibitors and Inducers

Concurrent use of drugs that inhibit or induce the CYP2D6 enzyme can significantly affect the metabolism of this compound. patsnap.com

CYP2D6 Inhibitors: Co-administration with strong or moderate inhibitors of CYP2D6 can lead to increased plasma concentrations of pipotiazine. patsnap.com This elevation in drug levels may increase the risk of adverse effects. patsnap.com Examples of CYP2D6 inhibitors include certain selective serotonin reuptake inhibitors (SSRIs) like fluoxetine and paroxetine, as well as other medications. patsnap.com

CYP2D6 Inducers: Conversely, the use of CYP2D6 inducers can decrease the plasma concentration of pipotiazine, potentially reducing its therapeutic effectiveness. patsnap.com Carbamazepine is an example of a medication that can induce CYP2D6 activity. patsnap.com

Table 1: Examples of Drug Interactions with this compound via CYP2D6

Interacting Drug ClassExample Drug(s)Potential Effect on this compoundClinical Implication
CYP2D6 Inhibitors Fluoxetine, ParoxetineIncreased plasma concentrationIncreased risk of toxicity patsnap.com
CYP2D6 Inducers CarbamazepineDecreased plasma concentrationReduced therapeutic efficacy patsnap.com
Additive Effects with CNS Depressants

This compound has central nervous system (CNS) depressant effects. drugbank.comncats.io When used concomitantly with other CNS depressants, these effects can be potentiated, leading to enhanced sedation and impaired alertness. hpra.iemims.com This additive effect is a significant clinical consideration.

Examples of CNS depressants that can interact with this compound include:

Alcohol hpra.ie

Barbiturates hpra.ie

Benzodiazepines hpra.ie

Opioid analgesics hpra.ie

Sedative H1 antihistamines hpra.ie

Potentiation of Anticholinergic Drugs

Pipotiazine exhibits anticholinergic properties, which can lead to side effects such as dry mouth, constipation, blurred vision, and urinary retention. patsnap.com When administered with other drugs that also have anticholinergic activity, these effects can be potentiated. mims.commims.com This can increase the risk and severity of anticholinergic adverse effects. The neuroleptic effect of pipotiazine may also be decreased when used with anticholinergic agents. mims.commims.com

Clinical Efficacy and Comparative Effectiveness Studies

Efficacy in Schizophrenia Symptom Control

Management of Chronic Schizophrenia

Pipotiazine (B1677947) palmitate has been primarily utilized for the long-term management of chronic schizophrenia. patsnap.compatsnap.com Its formulation as a depot injection allows for slow release of the active drug, which can be particularly advantageous for individuals who have challenges with adhering to daily oral medication regimens. patsnap.compatsnap.com Clinical research has indicated that pipotiazine palmitate is an effective treatment for schizophrenia. cochrane.org Studies have demonstrated its utility in maintaining symptom control in patients who have previously been stabilized on oral antipsychotics. patsnap.com The long-acting nature of the injection helps in providing a consistent therapeutic effect, which is crucial for managing a chronic condition like schizophrenia. patsnap.com

Impact on Positive Symptoms of Psychosis (e.g., Hallucinations, Delusions, Thought Disorder)

As a typical antipsychotic, this compound's primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain. patsnap.compatsnap.com This action is effective in reducing the overactivity of dopaminergic pathways, which is associated with the positive symptoms of psychosis. patsnap.com Consequently, this compound has been shown to be effective in alleviating symptoms such as hallucinations, delusions, and thought disorders. patsnap.commentalhealth.com By normalizing dopamine transmission, it helps to control these prominent and often distressing aspects of schizophrenia. patsnap.com

Effect on Negative Symptoms (e.g., Social Withdrawal, Apathy)

In addition to its primary action on dopamine receptors, this compound also interacts with other neurotransmitter systems, including serotonin (B10506) 5-HT2A receptors. patsnap.com The blockade of these receptors is thought to play a role in its efficacy against the negative symptoms of schizophrenia, such as social withdrawal and apathy. patsnap.com While positive symptoms are often more dramatic, negative symptoms can significantly impact a person's quality of life and functional ability. One study indicated that this compound demonstrated a reduction in scores for negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS). nih.gov

Long-Term Symptom Management and Relapse Prevention

The sustained-release formulation of this compound makes it a valuable tool for long-term symptom management and the prevention of relapse in individuals with chronic schizophrenia. patsnap.compatsnap.com Consistent medication levels in the body help to prevent the re-emergence of symptoms. patsnap.com A Cochrane review of several studies found that depot pipotiazine is effective for the treatment of schizophrenia and is similar in effect to other depot and oral typical antipsychotic drugs in preventing relapse. cochrane.orgnih.gov In a long-term study lasting up to 23 months, patients treated with this compound showed steady improvement in symptoms over the first six months, after which their condition remained well-controlled with minimal symptomatology. nih.govpsu.edu This suggests that the medication can effectively maintain stability over an extended period. psu.edu

Comparative Trials with Other Antipsychotics

Comparison with Oral Antipsychotics

Comparative studies have been conducted to assess the effectiveness of this compound relative to oral antipsychotic medications. A comprehensive Cochrane review found no significant differences between this compound and standard oral antipsychotics across various outcomes. cochrane.orgnih.gov These outcomes included global impression, relapse rates, study attrition, and behavior. cochrane.orgnih.gov This suggests that this compound offers a comparable level of efficacy to oral medications for the management of schizophrenia. cochrane.org However, it is important to note that the quality of the evidence in some of these comparisons has been rated as low. wikipedia.org A naturalistic study observing patients who were switched from this compound due to its discontinuation found that those who switched to an oral antipsychotic experienced significant clinical deterioration, while most who switched to another depot antipsychotic maintained stability. nih.gov This highlights the potential benefits of a long-acting formulation in certain patient populations, particularly those with a history of non-adherence to oral treatment. nih.gov

Comparison with Other Depot Antipsychotics (e.g., Fluphenazine (B1673473) Decanoate (B1226879), Haloperidol Decanoate, Flupenthixol Decanoate)

This compound has been subject to numerous comparative studies against other first-generation depot antipsychotics. A comprehensive Cochrane review, which analyzed 16 studies involving 1123 participants, found that this compound was consistently equivalent to other depot preparations across a range of outcomes. nih.gov

When directly compared with fluphenazine decanoate , the findings are nuanced. In terms of global impression, one study with 60 participants found no significant difference in the rate of 'severe illness' between the two treatments. nih.gov Four other studies, with a combined total of 217 patients, also reported no significant difference in 'no important global change'. nih.gov However, two studies indicated that global impression scores significantly favored this compound. nih.gov A 28-week comparative study concluded that this compound is at least as efficacious and well-tolerated as fluphenazine decanoate in preventing relapses in patients with schizophrenia in remission. nih.gov

Interactive Table: this compound vs. Other Depot Antipsychotics

Comparator Outcome Measure Number of Studies (Patients) Result Citation
Fluphenazine Decanoate Severe Illness (Global Impression) 1 (60) No significant difference nih.gov
Fluphenazine Decanoate No Important Global Change 4 (217) No significant difference nih.gov
Fluphenazine Decanoate Global Impression Scores 2 (220) Favored this compound nih.gov
Fluphenazine Decanoate Relapse Prevention 1 (N/A) At least as efficacious nih.gov
Other Depots (incl. Haloperidol, Flupenthixol) Relapse Rates 5 (239) No significant difference nih.gov
Other Depots (incl. Haloperidol, Flupenthixol) Global Impression 4 (217) Equivalent nih.gov

Equivalence in Global Impression and Relapse Rates

A significant body of evidence supports the equivalence of this compound to other depot antipsychotics concerning global impression and relapse rates. A meta-analysis of five randomized controlled trials (RCTs) with 239 participants found no statistically significant difference in relapse rates at one year between this compound and other depot antipsychotics (Relative Risk [RR] 0.98). nih.gov Similarly, an analysis of four RCTs involving 217 patients showed that the likelihood of not experiencing improvement in global impression was virtually identical between this compound and other depots (RR 0.99). nih.gov

Interactive Table: Equivalence Data for this compound

Outcome Number of Studies (Patients) Relative Risk (95% CI) Conclusion Citation
Relapse by 1 year 5 (239) 0.98 (0.55 to 1.75) Equivalent to other depots nih.gov
Not Improved (Global Impression) 4 (217) 0.99 (0.91 to 1.07) Equivalent to other depots nih.gov

Efficacy in Other Psychiatric Conditions

Effect on Depressive and Neurotic Symptoms in Schizophrenia Spectrum Disorders

Clinical observations have suggested that this compound may offer benefits beyond the core psychotic symptoms of schizophrenia. Some studies have indicated that it exerts a palliative effect on depressive and neurotic symptoms that can co-occur in schizophrenia spectrum disorders. psu.edu In a study of 206 patients, which included individuals with a variety of psychiatric illnesses, this compound was noted to enhance the effectiveness of standard antidepressant therapy in patients with depression. psu.edu Notably, the study reported that unlike some neuroleptics which can worsen depressive symptoms, no such effect was observed with this compound. psu.edu The Brief Psychiatric Rating Scale (BPRS) scores for depression showed no difference when this compound was compared to other depot preparations, suggesting it does not exacerbate these symptoms. nih.gov

Management of Aggression in Mentally Handicapped Patients

This compound has been studied for its efficacy in managing aggression in individuals with intellectual disabilities. A key double-blind, placebo-controlled, cross-over study involving 30 mentally handicapped patients with aggression demonstrated the significant superiority of this compound over placebo. nih.govcambridge.org Over a 13-week treatment period, patients showed marked improvement. nih.govcambridge.org This was reflected in both the clinical global impression scale of efficacy and reduced scores on a target symptom scale of aggressiveness. nih.govcambridge.org This indicates a specific therapeutic role for this compound in this challenging patient population. psu.eduresearchgate.net

Interactive Table: this compound for Aggression in Mentally Handicapped Patients

Study Design Number of Patients Treatment Duration Key Findings Citation
Double-blind, placebo-controlled, cross-over 30 13 weeks Marked improvement with this compound; superior to placebo on global impression and aggression scales. nih.govcambridge.org

Patient Subpopulations and Treatment Outcomes

Patients with History of Non-Adherence to Oral Medications

A primary indication for the use of depot antipsychotics is to ensure treatment continuity in patients with a history of non-adherence to oral medication. patsnap.com this compound has been shown to be a reliable means of administering maintenance therapy in this population. psu.edu A naturalistic study conducted at the time of this compound's withdrawal from the market highlighted its importance for such patients. researchgate.net The study involved 17 patients, all of whom had a documented history of non-adherence to oral treatment. nih.govresearchgate.net Of these, the 14 patients who were switched to another depot antipsychotic largely maintained stability. nih.govresearchgate.net In contrast, the three patients who opted for an oral alternative subsequently discontinued (B1498344) their medication, leading to relapse and hospitalization. nih.govresearchgate.net This underscores the critical role of continuous treatment with a long-acting formulation like this compound in preventing relapse in non-adherent patients. nih.govresearchgate.net

Considerations for Geriatric Patients

The use of long-acting injectable antipsychotics (LAIs), such as this compound, in the geriatric population requires special consideration due to age-related physiological changes and the prevalence of comorbidities. Clinical studies and observations in older adults, generally defined as individuals aged 60 or older, highlight specific aspects of efficacy and comparative effectiveness.

Research comparing outcomes in older adults treated with LAI antipsychotics versus oral antipsychotics (PO-AP) has provided valuable insights. A longitudinal, observational study conducted over a two-year period in an urban psychiatric outpatient clinic examined patients aged 60 and older with psychotic or mood disorders. The findings indicated that patients receiving LAI antipsychotics had a higher proportion of primary psychotic disorders compared to those on oral antipsychotics (87.8% vs. 64.3%). nih.gov

A key aspect of effectiveness in this population is treatment engagement and preventing relapse leading to hospitalization. The study revealed that the group receiving oral antipsychotics had higher rates of missed appointments and psychiatric admissions when compared to the LAI group. nih.gov This suggests that the long-acting formulation may contribute to better treatment adherence and, consequently, more stable clinical outcomes in older adults.

Table 1: Comparison of Clinical Outcomes in Geriatric Patients (LAI-AP vs. PO-AP)

Outcome Measure Long-Acting Injectable AP (LAI-AP) Group Oral AP (PO-AP) Group
Primary Diagnosis
Psychotic Disorders 87.8% 64.3%
Treatment Engagement & Hospitalization
Median Missed Appointments 13% 18%
Mean Psychiatric Admissions (per month) 0.006 0.019

Data sourced from an observational study of patients aged 60 and older. nih.gov

Adverse Effect Profile and Safety Research

Neurological Adverse Effects

The neurological side effects of pipotiazine (B1677947) palmitate are among the most frequently reported and are largely attributed to its mechanism of action involving dopamine (B1211576) receptor blockade.

Extrapyramidal symptoms are a class of movement disorders that are a common adverse effect of antipsychotic medications, including pipotiazine palmitate. patsnap.com These symptoms can be distressing for patients and may impact treatment adherence. patsnap.comhres.ca Research indicates that a significant portion of individuals treated with this compound will experience some form of EPS, with estimates suggesting that at least one-third of patients may be affected. hres.ca The incidence of these reactions has been noted to be higher with this compound compared to some other phenothiazine (B1677639) derivatives. hres.ca

The spectrum of EPS associated with this compound includes a variety of movement-related symptoms. patsnap.comhres.ca

Tremor: Involuntary, rhythmic shaking, often in the hands.

Rigidity: Stiffness and resistance to movement in the muscles. patsnap.com

Akathisia: A state of motor restlessness, where patients feel a compelling urge to be in constant motion. hres.ca

Dystonia: Sustained muscle contractions that can lead to twisting and repetitive movements or abnormal postures. hres.ca

Dyskinesia: Involuntary, erratic, and writhing movements of the face, arms, legs, or trunk. hres.ca

These symptoms tend to manifest in the initial days following an injection of this compound. hres.ca

Extrapyramidal SymptomDescription
Tremor Involuntary, rhythmic shaking of body parts.
Rigidity Increased muscle tone and stiffness. patsnap.com
Akathisia Subjective feeling of motor restlessness and an urge to move. hres.ca
Dystonia Sustained muscle contractions causing abnormal postures. hres.ca
Dyskinesia Involuntary, non-repetitive, jerky movements. hres.ca

More specific and sometimes severe manifestations of EPS have also been documented with this compound treatment. hres.ca

Oculogyric Crises: A form of acute dystonic reaction characterized by a prolonged, involuntary upward deviation of the eyes.

Opisthotonos: A severe muscle spasm where the head, neck, and spine are arched backward.

Hyperreflexia: Overactive or overresponsive reflexes.

Sialorrhea: Excessive salivation or drooling.

Tardive dyskinesia is a potentially irreversible movement disorder that can develop with long-term use of antipsychotic medications. patsnap.compatsnap.com It is characterized by repetitive, involuntary movements, most commonly affecting the facial muscles and extremities. patsnap.com The risk of developing tardive dyskinesia is a significant concern in the long-term management of psychotic disorders with agents like this compound. patsnap.com Should signs and symptoms of tardive dyskinesia emerge during treatment, a re-evaluation of the therapeutic regimen is warranted. hres.ca

Sedation is a common side effect of this compound. patsnap.com Patients may experience drowsiness or lethargy, particularly after receiving an injection. patsnap.com While this sedative effect can be pronounced, it is generally considered to be less potent than that of some other phenothiazine derivatives. patsnap.com The sedative properties are attributed to the drug's antagonism of histamine (B1213489) H1 receptors. patsnap.com

Extrapyramidal Symptoms (EPS)

Autonomic and Cardiovascular Adverse Effects

This compound can also induce adverse effects related to the autonomic nervous system and cardiovascular function, stemming from its interaction with various neurotransmitter receptors. patsnap.compatsnap.com

The drug's antagonism of alpha-adrenergic and muscarinic receptors is responsible for many of these effects. patsnap.com Blockade of alpha-adrenergic receptors can lead to a decrease in peripheral vascular resistance, while muscarinic receptor antagonism results in anticholinergic side effects. patsnap.com

Common autonomic and cardiovascular adverse effects include:

Anticholinergic Effects: These are relatively common and can manifest as dry mouth, constipation, blurred vision, and urinary retention. patsnap.compatsnap.com

Orthostatic Hypotension: This is a condition where blood pressure drops upon standing, which can cause dizziness and an increased risk of falls. patsnap.com this compound is considered to have a weaker propensity for causing hypotension compared to some other phenothiazines. patsnap.com

Tachycardia: An increased heart rate can occur as a cardiovascular side effect. patsnap.com

ECG Changes: Non-specific and usually reversible changes in the Q and T waves on an electrocardiogram have been associated with phenothiazine administration. hres.ca There is also a potential for QT interval prolongation. patsnap.com

Adverse EffectReceptor InteractionClinical Manifestation
Dry Mouth Muscarinic Receptor AntagonismDecreased saliva production. patsnap.compatsnap.com
Constipation Muscarinic Receptor AntagonismReduced gastrointestinal motility. patsnap.compatsnap.com
Blurred Vision Muscarinic Receptor AntagonismImpaired accommodation of the lens. patsnap.compatsnap.com
Urinary Retention Muscarinic Receptor AntagonismDifficulty in emptying the bladder. patsnap.compatsnap.com
Orthostatic Hypotension Alpha-Adrenergic AntagonismDrop in blood pressure upon standing, dizziness. patsnap.compatsnap.com
Tachycardia Cardiovascular SystemIncreased heart rate. patsnap.com

Anticholinergic Side Effects (e.g., Dry Mouth, Constipation, Blurred Vision, Urinary Retention)

This compound is associated with anticholinergic effects stemming from its impact on the parasympathetic nervous system. patsnap.com These side effects occur due to the drug's antagonistic activity on muscarinic receptors. patsnap.compatsnap.com Commonly reported manifestations include dry mouth, constipation, blurred vision, and urinary retention. patsnap.compatsnap.compatsnap.com While often manageable through lifestyle adjustments, these symptoms can be uncomfortable for patients. patsnap.com

The co-administration of this compound with other anticholinergic medications can potentiate these effects. hres.capillintrip.com This combination can intensify side effects such as dry mouth, blurred vision, constipation, and urinary retention. pillintrip.com In some cases, particularly in elderly patients, severe complications like paralytic ileus have been reported, which can be fatal. hres.ca Therefore, caution is advised if constipation develops during treatment. hres.ca

Table 1: Summary of Anticholinergic Side Effects

Side EffectDescriptionAssociated Mechanism
Dry MouthReduced saliva production leading to a sensation of dryness in the mouth.Blockade of muscarinic receptors in the salivary glands. patsnap.compatsnap.com
ConstipationDifficulty in passing stools, or infrequent bowel movements.Decreased motility of the gastrointestinal tract due to muscarinic receptor antagonism. patsnap.compatsnap.com
Blurred VisionLack of sharpness of vision resulting in the inability to see fine detail.Interference with the muscles that control the lens of the eye. patsnap.compatsnap.com
Urinary RetentionInability to completely or partially empty the bladder.Inhibition of bladder contraction through muscarinic receptor blockade. patsnap.compatsnap.com

Orthostatic Hypotension and Reflex Tachycardia

Orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing, is a potential side effect of this compound. patsnap.com This can lead to symptoms such as dizziness or lightheadedness, thereby increasing the risk of falls. patsnap.com The mechanism underlying this effect is linked to the drug's antagonism of alpha-adrenergic receptors, which leads to a decrease in peripheral vascular resistance. patsnap.com Pipotiazine has been noted to have weak anti-adrenergic properties. hres.ca

This hypotensive effect can be potentiated when pipotiazine is used concurrently with antihypertensive medications. pillintrip.com As a compensatory response to the drop in blood pressure, reflex tachycardia (a rapid heartbeat) may also occur. patsnap.com

Electrocardiographic Changes (e.g., Q and T wave distortions, QT Interval Prolongation)

Treatment with this compound can lead to changes in the heart's electrical activity, which are observable on an electrocardiogram (ECG). patsnap.commims.com Like other neuroleptic phenothiazines, pipotiazine may potentiate QT interval prolongation. hres.ca This change in the heart's electrical cycle is a significant concern because it increases the risk of serious ventricular arrhythmias. hres.camims.com

The prolongation of the QT interval is particularly exacerbated in the presence of risk factors such as bradycardia (a slow heart rate), hypokalemia (low potassium levels), and congenital or drug-induced QT prolongation. hres.ca The development of a specific, life-threatening arrhythmia known as torsade de pointes is a potential, though very rare, consequence of significant QT prolongation. hres.camims.com Regular monitoring with ECGs can help in the detection and management of these cardiovascular risks. patsnap.com

Cardiovascular Events and Mortality Risk

The electrocardiographic changes associated with this compound, particularly QT interval prolongation, can elevate the risk of severe cardiovascular events. patsnap.com The primary concern is the potential for serious ventricular arrhythmias of the torsade de pointes type, which can be fatal and lead to sudden death. hres.camims.com

Due to these risks, the use of this compound is contraindicated in patients with severe cardiovascular diseases, including significant cerebral atherosclerosis, coronary artery disease, and heart failure. pillintrip.com Caution is also crucial for patients with pre-existing conditions that predispose them to QT interval prolongation. patsnap.compillintrip.com

Metabolic and Endocrine Adverse Effects

Weight Gain

Weight gain is a recognized side effect associated with this compound treatment. patsnap.compatsnap.commims.com This can be a challenging issue for patients, as significant weight gain can lead to other health complications, including diabetes and cardiovascular diseases. patsnap.com Antipsychotic-induced weight gain is a major management concern as it can affect quality of life and medication adherence. nih.gov

The mechanism behind this weight gain is complex but is partly attributed to the drug's ability to increase appetite by altering how the brain and hormones regulate hunger. webmd.com The blockade of histamine H1 receptors is also associated with weight gain. patsnap.com

Table 2: Factors Associated with Antipsychotic-Induced Weight Gain

FactorDescription
Appetite StimulationAntipsychotics can increase hunger, potentially leading to increased food intake. webmd.com
Receptor BlockadeAntagonism of specific neurotransmitter receptors, such as histamine H1, is linked to weight gain. patsnap.com
Metabolic ChangesThe medication can raise the levels of sugar and fat in the blood. webmd.com
Duration of TreatmentWeight often increases rapidly in the initial period after starting the medication and can continue long-term. nih.gov

Hematological Considerations

While rare, this compound can be associated with serious hematological side effects. patsnap.com Agranulocytosis, a severe condition characterized by a significant decrease in white blood cells (specifically neutrophils), has been reported. patsnap.com This condition compromises the immune system, making patients more susceptible to infections. patsnap.com

Other reported hematological effects include mild leukopenia (a general reduction in the number of white blood cells). mims.comhealthyplace.com Due to the potential for these adverse blood-related events, routine blood monitoring may be required to detect early signs of any abnormalities. patsnap.com

Other Reported Adverse Effects

Prolonged therapy with phenothiazine derivatives, including this compound, has been associated with ocular and dermatological changes. hres.ca Ocular changes may manifest as retinal changes and the formation of deposits in the lens and cornea. hres.ca While specific data on the incidence with this compound is limited, the potential for these class-specific effects warrants consideration during long-term treatment. hres.camims.com

Phenothiazines as a class are known to be associated with pigmentary retinopathy. mdpi.com This condition can lead to the development of nyctalopia (night blindness), a loss of peripheral vision, and in advanced cases, central scotoma and blindness. mdpi.com Abnormal skin pigmentation has also been observed with other drugs in this class. hres.ca

A significant and potentially life-threatening adverse effect associated with antipsychotic medications like this compound is Neuroleptic Malignant Syndrome (NMS). hres.camims.com NMS is a rare neurological emergency characterized by a collection of symptoms including hyperthermia (high fever), severe muscle rigidity, and altered consciousness. hres.capatsnap.compulsenotes.com

The syndrome is also marked by signs of autonomic instability, such as irregular blood pressure, tachycardia (rapid heart rate), and diaphoresis (profuse sweating). hres.cawikipedia.org Hyperthermia is often an early and critical sign of NMS. hres.capulsenotes.com The underlying cause is thought to be related to the central blockade of dopamine receptors in the brain. pulsenotes.com Due to the risks of hyperthermia, patients receiving this compound should be advised to avoid exposure to extreme heat. hres.ca

Table 2: Key Characteristics of Neuroleptic Malignant Syndrome (NMS)
Symptom CategoryClinical ManifestationsSource
Core SymptomsHyperthermia (high fever), muscle rigidity ("lead pipe" stiffness), altered mental status (confusion, agitation, coma). hres.capatsnap.comwikipedia.org
Autonomic DysfunctionIrregular blood pressure, tachycardia, diaphoresis (sweating). hres.cawikipedia.org
Associated SignsElevated serum creatine kinase, leukocytosis. hres.ca

Contraindications and Precautions in Specific Patient Populations

This compound is strictly contraindicated in patients experiencing circulatory collapse (shock). doctorabad.comhres.cawikipedia.org It should not be administered to individuals with altered states of consciousness or those in comatose states. doctorabad.comhres.capatsnap.com This contraindication is particularly critical when the altered consciousness is a result of intoxication with central nervous system (CNS) depressants, such as alcohol, hypnotics, or narcotics. doctorabad.comhres.ca

There are several specific patient populations in whom the use of this compound is contraindicated due to increased risk of severe adverse outcomes.

Severe Depression : The medication is contraindicated for use in severely depressed patients. doctorabad.comhres.cawikipedia.org

Blood Dyscrasias : As detailed previously, individuals with a history of blood disorders should not be treated with this compound. doctorabad.comhres.cawikipedia.org

Liver Disease : this compound is contraindicated in the presence of liver disease or hepatic impairment. doctorabad.comhres.camims.com Phenothiazines are known to be metabolized by the liver and can cause cholestatic injury. nih.govnih.gov

Renal Insufficiency : The use of this compound is contraindicated in patients with renal insufficiency or impairment. doctorabad.comhres.camims.com

Pheochromocytoma : This medication is contraindicated for patients with pheochromocytoma, a rare tumor of the adrenal gland. doctorabad.comhres.cawikipedia.orgmims.com

Table 3: Contraindications for this compound Use
ConditionRationale for ContraindicationSource
Circulatory Collapse / ShockRisk of exacerbating hemodynamic instability. doctorabad.comhres.cawikipedia.org
Altered Consciousness / ComaPotential for deepening CNS depression, especially if due to other depressants. doctorabad.comhres.capatsnap.com
Severe DepressionNot indicated for this condition and may worsen symptoms. doctorabad.comhres.cawikipedia.org
Blood DyscrasiasRisk of causing or worsening serious hematological abnormalities. doctorabad.comhres.cawikipedia.org
Liver Disease / Hepatic InsufficiencyImpaired drug metabolism and risk of hepatotoxicity. doctorabad.comhres.camims.com
Renal InsufficiencyImpaired drug clearance leading to potential toxicity. doctorabad.comhres.camims.com
PheochromocytomaRisk of provoking a hypertensive crisis. doctorabad.comhres.cawikipedia.orgmims.com

Severe Cardiovascular Disorders, History of Hypersensitivity to Phenothiazines

This compound is contraindicated in patients with severe cardiovascular disorders. wikipedia.orghres.cahealthyplace.com This is due to its effects on the cardiovascular system, which can include hypotension (low blood pressure) and tachycardia (rapid heart rate). patsnap.com The mechanism behind these effects involves the antagonism of alpha-adrenergic receptors, which can lead to a decrease in peripheral vascular resistance and potentially cause orthostatic hypotension, a form of low blood pressure that happens when you stand up from sitting or lying down. patsnap.com

Furthermore, neuroleptic phenothiazines like pipotiazine may prolong the QT interval, an indicator of the time it takes for the heart's ventricles to repolarize after a beat. hres.ca QT prolongation is a risk factor for serious cardiac arrhythmias. This risk is increased in the presence of factors such as bradycardia (slow heart rate) and hypokalemia (low potassium levels). hres.ca Therefore, careful screening for cardiovascular risk factors is considered crucial before initiating treatment. patsnap.com

A history of hypersensitivity to pipotiazine or other phenothiazine derivatives is also a contraindication for its use. wikipedia.orghres.cahealthyplace.com Allergic reactions can manifest with symptoms such as a rash, problems with swallowing or breathing, and swelling of the lips, face, throat, or tongue. healthyplace.com

Cardiovascular Risk FactorPotential Effect of this compoundMechanism
Pre-existing Hypotension Exacerbation of low blood pressure, syncopeAlpha-adrenergic antagonism patsnap.com
Arrhythmia Risk QT interval prolongation hres.caPotentiation by neuroleptic properties hres.ca
Bradycardia Increased risk of QT prolongation-related arrhythmias hres.caExacerbates repolarization delay hres.ca
Hypokalemia Increased risk of QT prolongation-related arrhythmias hres.caExacerbates repolarization delay hres.ca

Seizure Disorders

Caution is advised when using this compound in individuals with a history of seizure disorders. patsnap.com Phenothiazine antipsychotics have been shown to lower the seizure threshold, which can increase the risk of seizure induction. patsnap.comnih.govmdedge.com This effect is a recognized characteristic of both first-generation and second-generation antipsychotics. nih.gov

The risk of provoking seizures with antipsychotic medications is often dose-dependent. viamedica.pldroracle.ai Factors that may further increase this risk include rapid dose escalation, a pre-existing history of seizures, an abnormal electroencephalogram, and the concurrent use of other medications that also lower the seizure threshold. nih.govportico.org Among first-generation antipsychotics, chlorpromazine is associated with a higher risk of inducing seizures, while other agents like haloperidol and fluphenazine (B1673473) are considered to have a lower risk. nih.govportico.org

FactorInfluence on Seizure Risk with Phenothiazines
History of Seizures Increased susceptibility to lowered seizure threshold patsnap.com
Dosage Higher doses are associated with a greater risk viamedica.pl
Rapid Dose Titration May increase the likelihood of seizure induction nih.gov
Polypharmacy Concurrent use of other drugs that lower the seizure threshold increases risk nih.gov

Dementia-Related Psychosis in Elderly Patients

This compound is not indicated for the management of geriatric patients experiencing confusion and/or agitation. hres.ca The use of antipsychotic medications to treat behavioral symptoms associated with dementia in the elderly is considered an "off-label" practice. alzdiscovery.orgnih.gov This practice has raised significant safety concerns, leading to regulatory warnings.

Research and meta-analyses have shown that the use of atypical antipsychotics in elderly patients with dementia is associated with an increased risk of mortality, with most deaths resulting from cardiovascular or infectious causes. nih.govnih.gov These findings prompted the U.S. Food and Drug Administration (FDA) to issue a "black box" warning for these drugs, which was later extended to conventional antipsychotics as well. youtube.commdedge.com In addition to mortality, risks include a greater chance of stroke, falls, sedation, and cognitive decline. nih.govmedicalnewstoday.com

Risk Associated with Antipsychotic Use in Elderly Dementia PatientsFindings from Research
Mortality 1.6-1.7 times greater risk compared to placebo nih.gov
Cerebrovascular Events Increased risk of stroke and mini-stroke nih.govmedicalnewstoday.com
Cognitive Function Potential for cognitive decline medicalnewstoday.comjpreventionalzheimer.com
Falls and Sedation Common side effects, especially at higher doses nih.gov

Clinical Outcomes and Health Service Research

Treatment Adherence and Persistence

Impact of Long-Acting Injectable Formulation on Adherence

Long-acting injectable antipsychotics are primarily used to manage treatment nonadherence, which is a major cause of relapse in schizophrenia. nih.gov The key advantage of LAI formulations like pipotiazine (B1677947) palmitate is that they make adherence transparent, removing the uncertainty associated with daily oral medication. cambridge.orgresearchgate.net For patients with a history of nonadherence to oral therapies, depot antipsychotics are often recommended to ensure continuous medication delivery and improve clinical stability. nih.govcambridge.orgresearchgate.net

A naturalistic study conducted after the global withdrawal of pipotiazine palmitate in 2015 highlighted the importance of the LAI formulation for maintaining treatment adherence. nih.gov In this study, all 17 patients had a documented history of nonadherence with oral treatment before being stabilized on this compound. nih.gov When forced to switch, the patients who opted for another depot antipsychotic largely maintained clinical stability, whereas those who switched to an oral alternative experienced significant clinical deterioration, underscoring the LAI formulation's role in ensuring treatment continuity for this patient group. nih.govresearchgate.net

Comparison of Adherence with Oral vs. Depot Formulations

Direct comparisons between this compound and oral antipsychotics in randomized controlled trials have shown no significant differences in study attrition rates. nih.govcochrane.org One review of three trials with 219 participants found that approximately 20% of those on this compound left the studies early, compared to 14% in the oral antipsychotic groups, a difference that was not statistically significant. nih.gov However, it is often noted that participants in clinical trials tend to be more compliant than the general patient population, which may mask the real-world advantages of depot formulations in preventing covert non-compliance. nih.gov

Evidence from naturalistic studies provides a clearer picture of the adherence benefits of depot formulations in routine clinical practice. Following the withdrawal of this compound, a study observed that three patients who chose to switch to an oral antipsychotic subsequently discontinued (B1498344) their medication, leading to relapse and hospitalization. nih.govresearchgate.net In contrast, the 14 patients who switched to another LAI formulation largely maintained their treatment regimen. nih.govresearchgate.net This suggests that for patients with a history of poor adherence, depot formulations are superior in ensuring persistence compared to oral medications. nih.gov

Table 1: Outcomes After Switching from this compound nih.govresearchgate.net
Switched ToNumber of PatientsOutcome
Another Depot Antipsychotic14Maintained clinical stability
Oral Antipsychotic3Discontinued treatment, relapsed, and required hospitalization

Relapse Rates and Hospitalization Outcomes

Reduction in Hospitalized Relapse

Randomized clinical trials comparing this compound with oral antipsychotics have not found a statistically significant difference in relapse rates. nih.govcochrane.org A Cochrane review noted that any suggestion that this compound reduces relapse and hospital care is not based on trial data. nih.gov Similarly, when compared to other depot antipsychotics, trials found no significant difference in relapse rates, with about 15% of patients in both this compound and other depot groups relapsing within one year. nih.gov

However, real-world data from studies following the market withdrawal of this compound demonstrate a significant negative impact on clinical stability and hospitalization rates, particularly when patients switched to oral medications. nih.govnih.gov In one study, all three patients who switched from this compound to an oral antipsychotic relapsed and required hospitalization. nih.govresearchgate.net A larger retrospective study of 137 patients found that 19% required acute care within a year of switching from this compound, a rate considered high for a previously stable group. nih.gov This study also noted a five-fold increase in mean hospitalization among patients after the switch. nih.govresearchgate.net These findings suggest that the consistent medication delivery of the this compound depot formulation was crucial in preventing relapse and hospitalization in a real-world setting. nih.govnih.gov

Table 2: Acute Care Requirement After Switching from this compound nih.gov
MetricFinding
Total Patients Switched137
Patients Requiring Acute Care within 1 Year26 (19%)
Mean Time to Acute Care (for those requiring it)24.3 weeks

Impact on Hospital Length of Stay

Direct data from clinical trials on the impact of this compound on the length of hospital stays is not available. nih.gov However, research conducted after its market withdrawal provides indirect evidence of its role in managing hospital resource utilization. The withdrawal was associated with significant clinical deterioration for some patients, leading to relapse and re-hospitalization. nih.govresearchgate.net One study reported a five-fold increase in mean hospitalization among patients a year after the switch, implying a substantial impact on hospital bed days that was previously mitigated by the medication. nih.govresearchgate.net Another study on the withdrawal of a different antipsychotic, thioridazine (B1682328), also reported that the rate of hospital admission and the number of hospitalization days markedly increased for patients who discontinued the medication. nih.gov

Non-Hospitalized Relapse Symptoms

Information specifically detailing the impact of this compound on non-hospitalized relapse symptoms is limited. Clinical trials have used rating scales like the Brief Psychiatric Rating Scale (BPRS) to measure general mental state. nih.gov These trials found no significant difference in BPRS scores between patients treated with this compound and those receiving oral antipsychotics or other depot formulations. nih.govcochrane.org This suggests that, in the controlled environment of a clinical trial, its efficacy in controlling symptoms like hallucinations, delusions, and thought disorders was comparable to other standard treatments. nih.govpatsnap.com

Impact of Market Withdrawal on Clinical Outcomes

The global market withdrawal of this compound depot injection in March 2015, prompted by a shortage of its active ingredient, necessitated that all patients receiving this treatment be switched to an alternative antipsychotic. nih.govnih.govresearchgate.netcambridge.org This event provided a unique, albeit challenging, opportunity to study the clinical implications of a forced medication switch in a vulnerable patient population. nih.gov

Challenges of Switching to Alternative Antipsychotics

The withdrawal of this compound presented several clinical challenges. cambridge.orgresearchgate.net A primary difficulty was the absence of an oral formulation of pipotiazine, meaning a direct equivalent was unavailable. cambridge.org Clinicians and patients had to decide whether to switch to another long-acting injectable (LAI) depot treatment or to an oral medication. cambridge.orgresearchgate.net This decision was particularly critical for patients with a known history of non-adherence to oral treatments, a common reason for prescribing depot injections in the first place. nih.govnih.govresearchgate.net The process required careful, individualized decision-making in collaboration with patients and their caregivers, considering factors like past medication experiences, potential side effects of new medications, and the risk of relapse. cambridge.orgresearchgate.net The lack of national guidance on the optimal switching strategy further complicated the situation for healthcare providers. researchgate.net

Clinical Deterioration and Increased Hospitalization Post-Switch

The forced switch from this compound was associated with demonstrable negative clinical consequences, including significant clinical deterioration and higher rates of acute care use. nih.govnih.gov One naturalistic study of 17 patients found a five-fold increase in mean hospitalization days in the year following the switch. nih.govnih.govresearchgate.net A larger retrospective cohort study involving 137 patients reported that 19% required acute care within the subsequent year, a high rate for a group previously considered clinically stable. nih.govresearchgate.net Of those needing acute care, only 23% had required such intervention in the year prior to the switch. researchgate.net This increase in hospitalizations suggests a clinically destabilizing impact resulting from the market withdrawal. researchgate.netnih.gov

Impact of this compound Withdrawal on Hospitalization and Acute Care
Study FindingMetricValueSource Citation
Increase in HospitalizationMean Hospitalization Days5-fold increase nih.govnih.gov
Patients Requiring Acute CarePercentage of Cohort19% nih.govresearchgate.net
Discontinuation of Switched MedicationPercentage of Cohort31.5% nih.govnih.gov

Importance of Alternative Depot Treatments vs. Oral Alternatives in Switch Scenarios

The choice of replacement therapy proved to be a critical factor in patient outcomes. Research indicates that switching from this compound to another depot antipsychotic was associated with better outcomes than switching to an oral alternative. nih.govnih.gov In one study, all patients had a history of non-adherence with oral medication. nih.gov The 14 patients who were switched to another depot treatment largely maintained clinical stability. nih.govnih.govresearchgate.net In stark contrast, the three patients who chose to switch to oral antipsychotics subsequently discontinued their treatment, leading to relapse and hospitalization. nih.govnih.govresearchgate.net This finding highlights the importance of maintaining a long-acting injectable formulation in patients with a history of non-adherence to prevent clinical destabilization. nih.gov While switching to another LAI is generally safer, some studies noted that switching to an atypical LAI was associated with a higher need for acute care compared to switching to another typical depot, suggesting potential differences in effectiveness or the presence of withdrawal effects. nih.govresearchgate.netnih.gov

Outcomes of Switching from this compound by New Formulation
New Formulation TypeNumber of Patients (Study 1)Clinical Outcome (Study 1)Source Citation
Alternative Depot Antipsychotic14Maintained stability nih.govnih.govresearchgate.net
Oral Antipsychotic3Discontinued treatment, relapsed, and hospitalized nih.govnih.govresearchgate.net

Quality of Life and Functional Outcomes

The effectiveness of an antipsychotic is not only measured by symptom control but also by its impact on a patient's quality of life and ability to function socially and cognitively.

Measures of Global Impression and Behavior

In studies comparing this compound to other antipsychotics, its efficacy was found to be equivalent on several key measures. A comprehensive review found no difference between this compound and other depot preparations in terms of global impression. nih.gov Likewise, when compared with oral antipsychotics, there was no significant difference in behavioral outcomes as measured by the Nurses' Observation Scale for Inpatient Evaluation (NOSIE) score. nih.gov These findings suggest that this compound was a reliable treatment for maintaining a stable clinical state, comparable to other available options. nih.gov

Impact on Childhood Arthritis

There is no clinical evidence or research data available to support the use of this compound in the treatment of childhood arthritis. An extensive review of scientific literature and clinical trial databases did not yield any studies or reports on the impact of this compound on this condition. The available research on therapeutic options for childhood arthritis, such as juvenile idiopathic arthritis, focuses on nonsteroidal anti-inflammatory drugs (NSAIDs), disease-modifying antirheumatic drugs (DMARDs), and biologic agents. nih.govmayoclinic.orgnih.govnih.gov this compound is classified as a typical antipsychotic and is not indicated for inflammatory or autoimmune conditions.

Research Methodologies and Design in Pipotiazine Palmitate Studies

Study Designs

Randomized Controlled Trials (RCTs)

Randomized Controlled Trials (RCTs) are considered the gold standard in clinical research due to their ability to minimize bias by randomly assigning participants to different treatment groups. In the context of pipotiazine (B1677947) palmitate, RCTs have been crucial in establishing its efficacy relative to other treatments.

A comprehensive Cochrane review analyzed data from several RCTs, comparing pipotiazine palmitate to both oral antipsychotics and other long-acting injectable (depot) preparations. nih.gov When compared with standard oral antipsychotics, no significant differences were found in key outcomes such as global impression, relapse rates, and study attrition. nih.govresearchgate.net Similarly, when compared with other depot antipsychotics, this compound was found to be consistently equivalent across a range of outcomes. nih.govresearchgate.net

RCT Findings: this compound vs. Other Depot Antipsychotics

OutcomeNumber of Studies (Participants)Relative Risk (95% CI)Finding
Global Impression (Not Improved)4 RCTs (n=217)0.99 (0.91 to 1.07)No significant difference
Relapse by 1 year5 RCTs (n=239)0.98 (0.55 to 1.75)No significant difference
Needing Anticholinergic Medication5 RCTs (n=337)0.98 (0.84 to 1.15)No significant difference

Double-Blind and Partially-Blinded Studies

To further reduce bias, particularly performance and detection bias, double-blinding (where neither the participant nor the researcher knows the treatment allocation) and partial-blinding are employed. Several such studies have evaluated this compound.

In a multicenter double-blind trial, this compound was compared with fluphenazine (B1673473) decanoate (B1226879) over a six-month period in 61 schizophrenic patients. nih.gov While data analysis at the symptom level suggested a better antipsychotic effect for this compound, analysis at the syndrome level showed no statistically significant differences between the two treatments. nih.gov Another double-blind, placebo-controlled, cross-over study examined the efficacy of intramuscular this compound in managing aggression in 30 mentally handicapped patients. The results indicated that patients showed marked improvement during treatment with this compound, which was assessed as superior to placebo. cpn.or.kr

Naturalistic Studies and Observational Cohorts

Naturalistic studies and observational cohorts provide valuable insights into the effectiveness of a treatment in a real-world setting, outside the stringent constraints of a clinical trial. These studies observe patients who are receiving treatment as part of their routine clinical care.

One such naturalistic study evaluated the clinical outcomes following the withdrawal of this compound from the market. researchgate.netnih.gov This retrospective cohort study found that the withdrawal and subsequent switching of antipsychotic medication had demonstrable negative clinical implications, requiring careful clinical management. nih.govmdpi.com Another study involving 17 patients who were switched from this compound due to its withdrawal found that switching to an oral antipsychotic was associated with significant clinical deterioration, whereas most patients who switched to another depot treatment maintained stability. researchgate.netnih.gov

Mirror-Image Studies

A mirror-image study is a type of observational study where a patient acts as their own control. The period of time on a particular treatment is compared to an equivalent period of time before the treatment was initiated. This design is particularly useful for assessing the impact of long-acting injectable antipsychotics on outcomes like hospitalization rates.

While the mirror-image study design has been effectively used to evaluate the impact of other long-acting injectable antipsychotics on reducing hospitalization and improving clinical outcomes, a specific mirror-image study focusing solely on this compound was not identified in the reviewed literature. mapi-trust.orgpsywellness.com.sg However, the principles of this methodology are relevant to understanding the potential real-world impact of long-term, stable medication administration provided by depot formulations like this compound.

Comparative Studies

Comparative studies are fundamental to understanding the relative efficacy and tolerability of a drug against other available treatments. This compound has been the subject of numerous comparative trials.

A randomized, controlled, partially-blinded comparative study assessed the efficacy and tolerance of this compound against fluphenazine decanoate in patients with schizophrenia in remission over 28 weeks. The findings showed that this compound was at least as efficacious and well-tolerated as fluphenazine decanoate in preventing relapses. researchgate.net An 18-month open multicentric study compared standard neuroleptics, this compound, and fluphenazine decanoate in 181 chronic schizophrenic patients and found no significant difference in drug effectiveness or tolerance between the three groups. nih.gov

Comparative Study of this compound and Fluphenazine Decanoate

Study DesignComparison DrugKey FindingCitation
Randomized, controlled, partially-blindedFluphenazine decanoateThis compound is at least as efficacious and well-tolerated in preventing relapses. researchgate.net
18-month open multicentric studyStandard neuroleptics and Fluphenazine decanoateNo significant difference in effectiveness or tolerance. nih.gov

Outcome Measures and Rating Scales

Brief Psychiatric Rating Scale (BPRS): The BPRS is a widely used instrument for assessing the severity of a range of psychiatric symptoms. nih.gov It is an 18-item scale that measures positive symptoms, general psychopathology, and affective symptoms. nih.gov Each item is rated on a seven-point scale, with higher scores indicating more severe symptoms. nih.gov The BPRS has been frequently used in studies involving this compound to measure changes in mental state from baseline. nih.govnih.gov

Nurses’ Observation Scale for Inpatient Evaluation (NOSIE): The NOSIE is a 30-item behavioral observation scale used to assess changes in the behaviors of individuals in inpatient psychiatric settings. nih.govresearchgate.net Items are rated on a five-point scale based on the frequency of occurrence over the previous three days. nih.govresearchgate.net It covers areas such as social competence, social interest, personal neatness, irritability, psychosis, and motor retardation. nih.gov The NOSIE has been employed in studies to evaluate the behavioral effects of this compound. nih.gov

Social Adjustment Scale (SAS): The SAS is a self-report scale that measures social functioning and adjustment in various roles, including work, social and leisure activities, and family relationships. nih.gov It provides an assessment of the patient's performance in their expected social roles. While not as commonly cited in the core efficacy trials for this compound, scales measuring social adjustment are important for understanding the broader impact of treatment on a patient's life.

Brief Psychiatric Rating Scale (BPRS)

The Brief Psychiatric Rating Scale (BPRS) is a widely used instrument in psychiatric research to assess the severity of a range of symptoms in individuals with psychotic disorders. It is typically a clinician-rated scale that covers domains such as thought disturbance, emotional withdrawal, anxiety, and hostility.

In comparative studies, the BPRS has been utilized to evaluate the efficacy of this compound against other depot antipsychotics. A comprehensive review of studies involving this compound for schizophrenia found no significant difference in BPRS scores when compared to other long-acting injectable antipsychotics. This suggests that this compound demonstrates comparable efficacy in managing the broad spectrum of psychotic symptoms as measured by this scale.

Clinical Global Impression (CGI) Scale

The Clinical Global Impression (CGI) scale is a brief assessment tool that allows clinicians to provide a global rating of a patient's illness severity, improvement over time, and the efficacy of treatment. The CGI is a staple in clinical trials due to its simplicity and ability to capture a holistic view of the patient's condition.

Clinical Global Impression of Efficacy: this compound vs. Placebo
Treatment GroupClinician Assessment of Efficacy
This compoundAssessed as superior to placebo
Placebo-

Extrapyramidal Symptoms Rating Scale (EPS)

The Extrapyramidal Symptom Rating Scale (ESRS) and similar scales are crucial for assessing the movement-related side effects commonly associated with antipsychotic medications. These scales typically evaluate symptoms such as parkinsonism (tremor, rigidity, bradykinesia), dystonia (abnormal muscle tone), and akathisia (a state of motor restlessness). The ESRS is a comprehensive tool that includes subscales for different types of drug-induced movement disorders.

In a study focused on aggressive mentally handicapped patients, an extra-pyramidal side-effects scale was rated weekly to monitor the tolerability of this compound cambridge.org. While the study reported marked improvement in aggression with the active treatment, detailed results from the extrapyramidal symptom scale were not provided in the abstract cambridge.org. Monitoring for these side effects is a standard and critical component of clinical trials involving antipsychotic agents like this compound.

Comprehensive Psychiatric Rating Scale (CPRS)

The Comprehensive Psychiatric Rating Scale (CPRS) is another tool used to assess the severity of psychiatric symptoms. It is designed to be a broad measure covering a wide range of psychopathology.

Currently, there is a lack of specific research findings from studies that have utilized the Comprehensive Psychiatric Rating Scale (CPRS) in the evaluation of this compound.

Zung Depression Scale

The Zung Self-Rating Depression Scale is a self-report questionnaire used to assess the severity of depressive symptoms in patients.

At present, there are no available research findings from studies that have specifically employed the Zung Depression Scale to evaluate depressive symptoms in individuals treated with this compound.

Target Symptom Scale of Aggressiveness (TSA)

The Target Symptom Scale of Aggressiveness (TSA) is a specialized rating scale designed to quantify the severity of aggressive behaviors. This scale is particularly useful in studies focusing on the anti-aggressive effects of psychotropic medications.

In a notable double-blind, placebo-controlled, cross-over study, the efficacy of intramuscular this compound in managing aggressive mentally handicapped patients was examined using the TSA cambridge.org. The results demonstrated that both individual and total TSA scores were reduced with this compound treatment when compared to placebo, indicating a significant anti-aggressive effect of the medication in this patient population cambridge.org.

Target Symptom Scale of Aggressiveness (TSA) Findings: this compound vs. Placebo
Treatment GroupOutcome on TSA Scores
This compoundReduced individual and total scores
PlaceboHigher scores compared to this compound

Measures of Adherence (e.g., Proportion of Days Covered)

The Proportion of Days Covered (PDC) is a common method used to measure medication adherence in research, particularly with long-term therapies. It is calculated as the number of days a patient has a supply of the medication divided by the total number of days in a given period. A higher PDC value indicates better adherence.

There is currently no available research that has specifically utilized the Proportion of Days Covered (PDC) to measure adherence to this compound treatment.

Data Analysis and Statistical Methods

Relative Risk (RR) and Confidence Intervals (CI)

Relative Risk (RR) is a common measure used in studies of this compound to compare the probability of an outcome, such as relapse, between the group receiving the intervention and a control group. An RR of 1 indicates no difference in risk between the two groups, while an RR less than 1 suggests a reduced risk in the treatment group, and an RR greater than 1 indicates an increased risk.

Confidence Intervals (CI) are invariably reported alongside the RR to provide a range of values within which the true relative risk in the population is likely to lie. A 95% CI, for example, indicates that there is a 95% probability that the interval contains the true RR. The width of the CI is also informative; a narrower interval suggests a more precise estimate of the effect.

In a comprehensive Cochrane review, the relapse rate in patients treated with this compound was compared to those on other depot antipsychotics. The analysis of five randomized controlled trials (RCTs) involving 239 participants found no significant difference in relapse rates at one year, with a Relative Risk of 0.98 and a 95% Confidence Interval of 0.55 to 1.75 cochrane.orgelsevier.es. Similarly, when comparing this compound to oral antipsychotics, one RCT with 124 participants showed no significant difference in relapse, with an RR of 1.55 (95% CI 0.76 to 3.2) cochrane.orgcochranelibrary.com.

Table 1: Relative Risk of Relapse in this compound Studies
ComparisonNumber of Studies (Participants)Relative Risk (RR)95% Confidence Interval (CI)
This compound vs. Other depot antipsychotics5 (239)0.980.55 to 1.75
This compound vs. Oral antipsychotics1 (124)1.550.76 to 3.2

Weighted Mean Differences (WMD)

When outcomes are measured on a continuous scale, such as scores on psychiatric rating scales, the Weighted Mean Difference (WMD) is often used in meta-analyses to combine results from multiple studies. The WMD represents the average difference in scores between the treatment and control groups, with each study's contribution weighted by its sample size or precision.

In the context of this compound research, a Cochrane review utilized WMD to compare behavioral outcomes based on rating scale scores. When this compound was compared with oral antipsychotics in a study with 124 participants, the WMD for behavior scores was 4.65, with a 95% CI of -1.1 to 10.4, indicating no statistically significant difference between the two treatments cochrane.orgcochranelibrary.com.

Multivariable Conditional Poisson Regression

For analyzing count data, such as the number of hospitalizations or relapses over a specific period, Multivariable Conditional Poisson Regression is a sophisticated statistical technique. This method is particularly useful in "mirror-image" studies, where a patient's outcomes before and after starting a new treatment are compared. It allows for the control of confounding variables that may change over time.

While specific applications of this method in studies focused solely on this compound are not readily found in the cited literature, its use is well-documented in research on other long-acting injectable (LAI) antipsychotics, such as paliperidone (B428) palmitate. In a one-year mirror-image study of paliperidone palmitate, multivariable conditional Poisson regression was used to assess the effect of the treatment on outcomes like treatment adherence and relapse. The results showed a significant decrease in hospitalized relapses after the initiation of the LAI elsevier.esnih.govscielo.org.co. This methodology is highly relevant for future research on this compound to analyze count-based outcomes while controlling for individual patient characteristics.

Descriptive Statistics

Descriptive statistics are fundamental in all clinical research to summarize the characteristics of the study sample. In studies of this compound, this includes measures of central tendency (e.g., mean, median) and dispersion (e.g., standard deviation, range) for demographic and clinical variables.

For instance, a naturalistic study on patients switching from this compound due to its withdrawal reported detailed descriptive statistics of the cohort. The study included 17 patients with a mean age of 45 years (Standard Deviation: 13.6), ranging from 29 to 75 years nih.gov. The majority were male (76.5%) and had a diagnosis of schizophrenia (76.5%) nih.gov. Such descriptive data are crucial for understanding the patient population to whom the study findings may be applicable.

Table 2: Example of Descriptive Statistics in a this compound Study
CharacteristicValue
Number of Patients17
Mean Age (SD)45 (13.6) years
Age Range29 to 75 years
Gender (Male)76.5%
Diagnosis (Schizophrenia)76.5%

Challenges and Limitations in Research

Research on this compound is not without its challenges, which can impact the robustness and generalizability of the findings.

Small Sample Sizes in Some Studies

A significant limitation in the body of research on this compound is the prevalence of studies with small sample sizes. Small samples can lead to a lack of statistical power, making it difficult to detect true differences between treatment groups. This can result in wider confidence intervals and an increased risk of a Type II error (failing to reject a false null hypothesis).

Heterogeneity of Data

For instance, a retrospective naturalistic cohort study highlighted the importance of differentiating between schizophrenia and schizoaffective disorder diagnoses, as this had a bearing on the clinical outcomes observed after switching from this compound. nih.gov The study noted that no previous research had identified such a difference, underscoring the potential for diagnostic variability to introduce heterogeneity into the data. nih.gov

This heterogeneity can obscure the true treatment effects and may contribute to a lack of clear superiority of this compound over other antipsychotics in some analyses. The variability in patient populations and clinical settings across studies necessitates a cautious approach to generalizing the findings of any single trial.

Lack of Data on Certain Outcomes (e.g., Hospital and Services Outcomes, Satisfaction with Care, Economics)

A notable gap in the research literature for this compound is the absence of comprehensive data on several important real-world outcomes. These include hospital and services outcomes, patient satisfaction with care, and economic implications of treatment. A systematic review of this compound trials concluded that while the medication has been compared with other depot antipsychotics, there is a lack of data on its impact on service use, social and cognitive functioning, satisfaction with care, and economic outcomes.

The withdrawal of this compound from the market in some regions has inadvertently highlighted the clinical and service-level consequences of its discontinuation. Studies examining the impact of this withdrawal have shown demonstrable negative clinical implications, including increased rates of acute care utilization for patients who were switched to other antipsychotics. nih.govresearchgate.net One study found a five-fold increase in mean hospitalization among patients who switched from this compound to an oral antipsychotic. researchgate.net These findings underscore the importance of understanding the broader impact of a medication beyond symptom reduction and highlight the critical need for research into hospital and services outcomes.

The lack of economic data is also a significant limitation. Without cost-effectiveness analyses, it is difficult for healthcare systems and providers to make fully informed decisions about the place of this compound in treatment algorithms, especially in comparison to other available long-acting injectable antipsychotics. Similarly, the absence of patient-reported outcomes, such as satisfaction with care, means that the patient's perspective on the treatment experience is largely missing from the evidence base.

Difficulty in Interpreting Continuous Outcome Data

Many clinical trials of this compound have utilized continuous outcome measures to assess changes in a patient's mental state. These often involve rating scales that produce a numerical score. However, the interpretation of these continuous data can be challenging.

For example, some studies have used the Clinical Global Impression (CGI) scale to provide endpoint scores. While these may show a statistical advantage for this compound over a comparator, the clinical significance of these findings can be difficult to interpret. This difficulty in translating statistical differences on a continuous scale into meaningful clinical improvements is a recognized limitation in psychiatric research.

Emerging Research and Future Directions

Neurobiological Research Advancements

Recent research has continued to explore the intricate neurobiological mechanisms of pipotiazine (B1677947) palmitate, aiming to refine our understanding of its therapeutic actions and long-term effects on the central nervous system.

Pipotiazine palmitate, a phenothiazine (B1677639) derivative, exerts its primary antipsychotic effect through the potent antagonism of dopamine (B1211576) D2 receptors within the mesolimbic and mesocortical pathways of the brain. patsnap.com This blockade of D2 receptors is central to mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions, by reducing excessive dopamine activity. patsnap.com

Beyond its high affinity for D2 receptors, this compound demonstrates a broader receptor interaction profile. It exhibits moderate antagonistic effects on several other neurotransmitter receptors, which contribute to both its therapeutic efficacy and its side-effect profile. patsnap.com These interactions include:

Serotonin (B10506) 5-HT2A Receptors: Blockade of these receptors is thought to contribute to the drug's effectiveness against the negative symptoms of schizophrenia, such as social withdrawal and apathy. patsnap.com

Alpha-adrenergic Receptors: Antagonism at these receptors can lead to cardiovascular effects like orthostatic hypotension. patsnap.com

Histamine (B1213489) H1 Receptors: Interaction with these receptors is associated with sedative effects. patsnap.com

Muscarinic Receptors: Antagonistic activity at these receptors can cause anticholinergic side effects. patsnap.compatsnap.com

The following table summarizes the primary receptor interactions of this compound and their associated clinical effects.

Receptor TargetActionPotential Clinical Effects
Dopamine D2 AntagonistAlleviation of positive psychotic symptoms. patsnap.com
Serotonin 5-HT2A AntagonistEfficacy against negative symptoms of schizophrenia. patsnap.com
Alpha-adrenergic AntagonistOrthostatic hypotension. patsnap.com
Histamine H1 AntagonistSedation. patsnap.com
Muscarinic AntagonistAnticholinergic side effects (e.g., dry mouth, blurred vision). patsnap.com

This table is based on available pharmacological data and is for informational purposes only.

As a long-acting depot injection, this compound's extended presence in the body necessitates a thorough investigation of its long-term neurobiological consequences. The esterification of pipotiazine with palmitic acid allows for its slow release from the injection site, resulting in a prolonged duration of action, typically allowing for administration every four weeks. patsnap.compatsnap.com

Clinical observations and studies on phenothiazines highlight several long-term effects. One of the most significant concerns with chronic use of dopamine antagonists is the development of tardive dyskinesia, a hyperkinetic movement disorder characterized by involuntary, repetitive movements, often affecting the facial muscles. nih.govyoutube.com This condition suggests neuronal damage that may be irreversible even after discontinuation of the medication. youtube.com

A case report has illustrated the remarkably long-acting nature of this compound, where extrapyramidal side effects persisted for over six months, and a potential therapeutic effect was observed for nearly a year following the final injection. nih.gov This underscores the compound's prolonged biological activity. nih.gov Long-term treatment with phenothiazines, in general, has also been associated with other neurological and endocrinological changes. nih.gov Chronic dopamine receptor blockade in the tuberoinfundibular pathway can lead to hyperprolactinemia, resulting in conditions such as amenorrhea and galactorrhea. nih.gov

Pharmacogenomics and Personalized Medicine

The field of pharmacogenomics holds the potential to personalize antipsychotic treatment by identifying genetic markers that predict patient response and susceptibility to adverse effects.

While research directly investigating the pharmacogenetics of this compound is limited, studies on other phenothiazines and antipsychotics provide insights into potential genetic factors. jppn.ru The clinical response and side effects of antipsychotic drugs can vary significantly among individuals, suggesting a role for genetic variability. nih.gov

Research in antipsychotic pharmacogenetics has primarily focused on genes related to dopamine and serotonin pathways, as these are the main targets of the medication. nih.gov Key candidate genes include:

Dopamine Receptor Genes (e.g., DRD2, DRD3): Variations in the genes encoding for D2 and D3 dopamine receptors have been extensively studied in relation to antipsychotic efficacy and the risk of side effects like parkinsonism. jppn.runih.gov

Serotonin Receptor Genes (e.g., HTR2A, HTR2C): Polymorphisms in serotonin receptor genes are also considered important, given the interaction of many antipsychotics with these receptors. nih.gov

Furthermore, genes related to drug metabolism, such as those for the cytochrome P450 (CYP) enzymes, are crucial. nih.gov Variants in genes like CYP2D6 can influence how quickly the drug is metabolized, affecting its concentration in the body and potentially altering efficacy and toxicity. researchgate.net Although specific data for this compound is scarce, these general findings for phenothiazines suggest that a patient's genetic profile could significantly influence their treatment outcome. jppn.runih.gov

Long-Term Follow-up Studies

Long-term follow-up studies are critical for understanding the enduring effects of psychotropic medications. For this compound, a long-acting injectable (LAI) phenothiazine antipsychotic, such research provides essential insights into its role in the management of chronic psychotic disorders. These studies focus on patient outcomes after treatment cessation and the sustained effects of the drug over extended periods.

Post-Withdrawal Patient Cohort Analysis

A unique opportunity to study the long-term impact of this compound arose from its market withdrawal in the United Kingdom in 2015. This event prompted naturalistic retrospective cohort studies to analyze the clinical outcomes for patients who were forced to switch to other antipsychotic medications. nih.govfigshare.com

Research conducted in Sussex, UK, identified a cohort of 205 patients receiving this compound in October 2014, of whom 137 had to switch medications due to the market withdrawal. nih.govfigshare.comsemanticscholar.org The analysis of this cohort over the subsequent year revealed significant clinical challenges. Notably, 31.5% of patients discontinued (B1498344) the new medication they were switched to within the first year, and 19% required acute mental health care. nih.govfigshare.comnih.gov Interestingly, the type of drug class switched to—whether a typical depot, an atypical LAI, or an oral atypical—did not have a significant association with the rate of discontinuation. figshare.com However, a significant finding was that patients who switched to an atypical LAI had a higher need for acute care compared to those who switched to another typical depot antipsychotic, suggesting potential challenges with the transition, lower effectiveness of the new drug, or possible withdrawal effects from pipotiazine. nih.govnih.gov These findings underscore the negative clinical consequences that can arise from the market withdrawal of an established medication and highlight the need for careful clinical management during such transitions. nih.govfigshare.com

Table 1: Outcomes Following this compound Withdrawal (1-Year Follow-up)

Outcome MetricFinding/StatisticSource
Total Patients Switched Due to Withdrawal137 figshare.com
Discontinuation of Switched Medication31.5% nih.govfigshare.com
Required Acute Care19% nih.govfigshare.com
Association of Switch to Atypical LAI with Acute Care (vs. Typical Depot)Significant Association nih.gov

Sustained Efficacy and Safety Beyond Established Treatment Periods

The primary goal of long-acting injectable antipsychotics is to prevent relapse over the long term. youtube.com While large-scale, multi-year prospective studies focusing exclusively on this compound are limited, existing research and systematic reviews provide evidence of its sustained efficacy, which is comparable to other first-generation depot antipsychotics.

A comprehensive Cochrane review incorporating 12 medium-term and two long-term trials found no significant difference in relapse rates between this compound and other depot preparations over one year of follow-up (approximately 15% relapse in both groups). nih.gov This suggests that this compound is an effective agent for maintenance treatment, with an efficacy profile similar to other established depot medications like fluphenazine (B1673473) decanoate (B1226879). nih.govresearcher.life The sustained release of the medication is designed to ensure stable plasma concentrations, which is crucial for preventing the recurrence of psychotic symptoms. researchgate.net

More recent research on newer long-acting formulations, such as paliperidone (B428) palmitate, further supports the value of extended dosing intervals in maintaining treatment efficacy and reducing relapse rates. For instance, a two-year open-label extension study of a 6-month formulation of paliperidone palmitate reported a low relapse rate of just 3.9%. nih.gov While this is a different compound, these findings reinforce the therapeutic principle that long-acting formulations are a robust strategy for ensuring sustained efficacy and safety beyond typical clinical trial periods. nih.govnih.govnih.gov

Development of New Methodologies for Assessing Outcomes

The evaluation of antipsychotic efficacy has evolved beyond simple symptom reduction. Modern research emphasizes a more holistic assessment, incorporating advanced neurobiological measures and patient-centered outcomes like quality of life and functional recovery.

Advanced Imaging Techniques for Receptor Occupancy and Brain Function

Neuroimaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) have become invaluable tools in clinical pharmacology for studying how antipsychotic drugs interact with the brain. nih.govresearchgate.net These methods allow for the noninvasive measurement of drug-receptor interactions in living human subjects. nih.gov

For antipsychotics, the primary target is the dopamine D2 receptor. nih.gov PET and SPECT studies can quantify the percentage of D2 receptors that are blocked (occupied) by a medication at various doses. nih.gov This is crucial because both the therapeutic effects and certain side effects of antipsychotics are related to the level of D2 receptor occupancy in different brain regions. researchgate.netnih.gov For example, high occupancy in the striatum is linked to extrapyramidal side effects. researchgate.net While specific PET or SPECT studies focusing solely on this compound are not prominent in recent literature, the principles derived from studies of other antipsychotics are applicable. These imaging techniques can help determine optimal dosing schedules that balance efficacy and side effects and provide a deeper understanding of the neurobiological basis of the drug's action. nih.govnih.gov This technology is also being used to investigate more complex processes like agonist-induced D2 receptor internalization, offering further insight into dopamine system dysregulation in schizophrenia. nih.govresearchgate.net

Table 2: Advanced Imaging Techniques in Antipsychotic Research

TechniquePrincipleApplication in Psychiatry
Positron Emission Tomography (PET)Uses radiotracers that emit positrons to create 3D images of metabolic or biochemical processes.Quantifies receptor occupancy, measures neurotransmitter release, and studies brain metabolism. nih.govnih.gov
Single-Photon Emission Computed Tomography (SPECT)Uses gamma-emitting radioisotopes to create 3D images of blood flow and receptor distribution.Assesses dopamine transporter and D2 receptor availability; often used to differentiate Parkinsonian syndromes. nih.gov

Comprehensive Assessment of Quality of Life and Functional Recovery

Recognizing that symptom control alone does not equate to a successful treatment outcome, modern psychiatric research places a strong emphasis on quality of life (QoL) and functional recovery. nih.gov Schizophrenia is a disabling disorder that significantly impacts social and occupational functioning. cambridge.orgresearchgate.net Therefore, assessing a patient's subjective well-being and ability to engage in daily life is a critical component of evaluating treatment effectiveness. nih.govmdpi.com

Several validated scales are used to measure these outcomes. The Quality of Life Scale (QOLS) and the World Health Organization Quality of Life-BREF (WHOQOL-BREF) are common instruments that capture an individual's perception of their position in life. cambridge.orgresearchgate.net Functional recovery can be assessed using tools like the Personal and Social Performance (PSP) scale, which measures functioning in four key areas: socially useful activities, personal and social relationships, self-care, and disturbing and aggressive behaviors. nih.gov

Table 3: Tools for Assessing Quality of Life and Functional Recovery

Assessment ToolAcronymKey Domains Assessed
Quality of Life ScaleQOLSMaterial and physical well-being, relationships with others, social and community activities, personal development. cambridge.orgresearchgate.net
WHO Quality of Life-BREFWHOQOL-BREFPhysical health, psychological health, social relationships, and environment. cambridge.orgresearchgate.net
Personal and Social Performance ScalePSPSocially useful activities, personal and social relationships, self-care, disturbing and aggressive behaviors. nih.gov

Q & A

Q. What pharmacological mechanisms underlie pipotiazine palmitate’s efficacy in schizophrenia?

this compound primarily acts as a dopamine D2 receptor antagonist, modulating dopaminergic transmission to alleviate positive symptoms (e.g., hallucinations). It also exhibits moderate antagonism at serotonin and adrenergic receptors, which may influence side-effect profiles and adjunctive therapeutic outcomes. Preclinical studies should focus on receptor-binding affinities and downstream signaling pathways using in vitro models (e.g., radioligand binding assays) to isolate mechanisms .

Q. How does this compound compare to oral antipsychotics in relapse prevention?

Randomized controlled trials (RCTs) comparing this compound with oral antipsychotics (e.g., haloperidol) show no significant differences in relapse rates at 1-year follow-up (RR 1.55, 95% CI 0.76–3.2). Researchers should design trials with standardized relapse criteria (e.g., PANSS score changes) and control for adherence biases by using intention-to-treat analysis .

Q. What are the key considerations for dose optimization in this compound studies?

Dose-response studies should account for its palmitate ester formulation, which prolongs release kinetics. Initial dosing (50–100 mg/4 weeks) requires titration based on plasma concentration monitoring and clinical response. Pharmacokinetic modeling (e.g., compartmental analysis) can predict steady-state levels and inform interval adjustments .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s long-term efficacy across studies?

Meta-analyses of RCTs (e.g., Cochrane reviews) reveal equivalence to other depot antipsychotics in global symptom improvement (RR 0.99, 95% CI 0.91–1.07). Contradictions may arise from heterogeneity in outcome measures (e.g., Hamilton vs. BPRS scales) or population differences. Sensitivity analyses and subgroup stratification by symptom severity can clarify discrepancies .

Q. What methodological rigor is required for pharmacokinetic studies of this compound?

Studies must detail:

  • Sample preparation : Use of validated extraction methods (e.g., HPLC) to quantify plasma levels.
  • Data reporting : Include coefficient of variation for inter-batch reproducibility and limit of detection.
  • Supplementary materials : Raw chromatograms and pharmacokinetic curves should be archived for peer review .

Q. How should researchers design trials comparing this compound with second-generation depot antipsychotics?

Apply PICOT framework:

  • Population : Patients with schizophrenia resistant to oral therapy.
  • Intervention : this compound (50 mg/4 weeks).
  • Comparison : Risperidone microspheres (25 mg/2 weeks).
  • Outcome : Time to relapse (≥20% PANSS increase).
  • Time : 12-month follow-up. Use double-blinding and stratification by baseline symptom severity to reduce confounding .

Data Analysis and Interpretation

Q. How to address attrition bias in long-term this compound trials?

Attrition rates in depot antipsychotic trials average 30–40%. Apply multiple imputation or mixed-effects models to handle missing data. Sensitivity analyses (e.g., worst-case scenarios) should assess robustness of findings .

Q. What statistical methods are optimal for analyzing adverse effect profiles?

Use Poisson regression for rare events (e.g., tardive dyskinesia) and mixed logistic models for repeated measures (e.g., extrapyramidal symptoms). Report absolute risk differences alongside relative risks to contextualize clinical significance .

Post-Market Withdrawal Research Challenges

Q. What ethical considerations arise when studying patients switched from this compound?

Informed consent must disclose risks of alternative antipsychotics (e.g., metabolic effects). Retrospective cohort studies should anonymize data from discontinued patients and obtain IRB approval for secondary use of clinical records .

Q. How to evaluate real-world outcomes after this compound discontinuation?

Leverage naturalistic designs with propensity score matching to adjust for confounding variables (e.g., prior adherence). Primary endpoints should include service utilization (e.g., hospitalizations) and patient-reported outcomes (e.g., QUALITY-OF-LIFE scales) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipotiazine palmitate
Reactant of Route 2
Pipotiazine palmitate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.